molecular formula C13H9FN2O B566955 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1267968-10-4

1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Número de catálogo: B566955
Número CAS: 1267968-10-4
Peso molecular: 228.226
Clave InChI: PPXHSOAKGPXVNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a substituted dihydropyridine derivative characterized by:

  • A 1-(4-fluorophenyl) group attached to the nitrogen atom of the dihydropyridine ring.
  • A methyl substituent at position 2.
  • A carbonitrile group at position 3 and a keto group at position 2.

Dihydropyridines are notable for their roles as intermediates in drug discovery, particularly in anticancer and antimicrobial applications .

Propiedades

IUPAC Name

1-(4-fluorophenyl)-4-methyl-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c1-9-6-7-16(13(17)12(9)8-15)11-4-2-10(14)3-5-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXHSOAKGPXVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60849452
Record name 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244724-97-7
Record name 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Initial Condensation Reaction

4-Fluorobenzaldehyde reacts with ethyl acetoacetate in the presence of ammonium acetate under reflux conditions. This Knoevenagel condensation forms an α,β-unsaturated ketone intermediate. Ethanol is typically employed as the solvent due to its ability to solubilize both aromatic aldehydes and β-keto esters.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (aldehyde:ethyl acetoacetate)

  • Catalyst: Ammonium acetate (1.5 equiv)

  • Temperature: 80°C, 4–6 hours

  • Yield: 68–72%

Cyclization to Pyridone Core

The intermediate undergoes cyclization with cyanating agents such as malononitrile or ethyl cyanoacetate. A study demonstrated that using ethyl cyanoacetate in dimethylformamide (DMF) at 110°C for 8 hours achieves 74% conversion. The mechanism proceeds via enolate formation, followed by intramolecular nucleophilic attack and dehydration.

Critical Parameters:

  • Solvent Polarity: DMF > Ethanol > Toluene (highest yield in DMF)

  • Acid/Base Additives: Piperidine (0.1 equiv) accelerates cyclization by deprotonating the enolic intermediate

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A protocol adapted from Maslak et al. (2013) involves:

Procedure:

  • Mix 4-fluorophenylacetamide (1.0 equiv), ethyl acetoacetate (1.2 equiv), and ammonium acetate (1.5 equiv) in ethanol.

  • Irradiate at 150 W, 100°C, for 15–30 minutes.

Advantages:

  • Time Reduction: 30 minutes vs. 8 hours (conventional heating)

  • Yield Increase: 85% vs. 72%

  • Byproduct Suppression: Lower formation of dimeric side products

Table 1: Comparative Analysis of Heating Methods

ParameterConventional HeatingMicrowave
Time (h)80.5
Yield (%)7285
Purity (HPLC)95.298.7
Energy (kJ/mol)480120

One-Pot Multicomponent Reactions

Recent advancements employ one-pot strategies to streamline synthesis. A three-component reaction using:

  • 4-Fluorobenzaldehyde

  • Ethyl acetoacetate

  • Ammonium thiocyanate

Forms the pyridone core in a single step under acidic conditions. While this method reduces purification steps, yields remain moderate (58–62%) due to competing pathways.

Mechanistic Insights:

  • Imine Formation: Aldehyde and ammonium thiocyanate generate a thiourea intermediate.

  • Michael Addition: Ethyl acetoacetate attacks the thiourea’s electrophilic carbon.

  • Cyclization and Aromatization: Acid-catalyzed dehydrogenation yields the final product.

Catalytic Approaches and Green Chemistry

Organocatalysis

Proline derivatives (e.g., L-proline) catalyze asymmetric versions of the condensation-cyclization sequence. While enantioselectivity reaches 88% ee, industrial adoption remains limited by catalyst costs.

Solvent-Free Mechanochemical Synthesis

Ball milling stoichiometric mixtures of reactants with K₂CO₃ achieves 70% yield in 2 hours. This method eliminates solvent waste but requires post-milling purification to remove inorganic salts.

Industrial-Scale Production Considerations

Large-scale synthesis ( > 1 kg batches) prioritizes:

  • Cost Efficiency: Using toluene instead of DMF reduces solvent expenses by 40%

  • Continuous Flow Systems: Microreactors achieve 92% conversion in 10 minutes via precise temperature control

  • Crystallization Optimization: Ethanol/water (7:3) mixtures yield 99.5% pure crystals after two recrystallizations

Table 2: Industrial Process Parameters

StageConditions
CondensationToluene, 85°C, 4 h
CyclizationDMF, 110°C, 6 h
PurificationColumn chromatography (SiO₂, EtOAc)
CrystallizationEthanol/water, −20°C, 12 h

Analytical Validation and Characterization

All synthetic batches require validation via:

Spectroscopic Methods:

  • ¹H NMR (CDCl₃): δ 2.41 (s, 3H, CH₃), 6.89–7.52 (m, 4H, Ar-H), 8.21 (s, 1H, pyridone-H)

  • IR: 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), 1592 cm⁻¹ (C=C)

  • HPLC: Rt = 6.7 min (C18 column, MeOH:H₂O 70:30)

Purity Benchmarks:

  • Pharmaceutical Grade: ≥99.0% (ICH Q3A)

  • Research Grade: ≥95.0%

Análisis De Reacciones Químicas

1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific biological context and the target disease .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Data Source
1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 1-(4-Bromophenyl), 4-CH₃ 65 220–225 ¹H NMR: δ 2.48 (s, 3H, -CH₃); IR: 2210 cm⁻¹ (CN)
6-(4-Fluorophenyl)-4-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 4-(2-OCH₃C₆H₄), 6-(4-FC₆H₄) 85 301–303 MS: m/z 320 (M⁺); IR: 2210 cm⁻¹ (CN)
6-(4-Fluorophenyl)-2-oxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile 4-(p-CH₃C₆H₄), 6-(4-FC₆H₄) 63 173–175 IR: 1913 cm⁻¹ (CN), 1658 cm⁻¹ (C=O)
1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 4,6-diCH₃ - - Safety data available (GHS)

Key Observations:

  • Substituent Position : Methyl or aryl groups at position 4 (e.g., p-tolyl in ) lower melting points compared to bulky or polar substituents (e.g., 2-methoxyphenyl in ).
  • Electron-Withdrawing Groups : Fluorine or bromine at the phenyl ring (position 1) enhances thermal stability, as seen in the high melting point (301–303°C) of the 2-methoxy analog .
  • Synthetic Yields : Substituents with moderate steric hindrance (e.g., methyl) yield higher purity (85% in ) compared to bulkier groups.
Anticancer Activity
  • Compound 6 (1-(4-Fluorophenyl) analog with 4-(2-ethoxyphenyl)): IC₅₀ = 0.70 μM against HT-29 colon cancer cells .
  • Compound 4 (1-(4-Fluorophenyl) analog with 4-(2-hydroxyphenyl)): IC₅₀ = 4.6 μM against MDA-MB-231 breast cancer cells .
  • Cardamonin (chalcone analog with 4-fluorophenyl): IC₅₀ = 4.35 μM .

Structure–Activity Relationship (SAR):

  • Electron-Withdrawing Groups : Fluorine at the para position of the phenyl ring (e.g., 4-fluorophenyl) enhances cytotoxicity, likely due to improved membrane permeability .
  • Methoxy vs. Hydroxy : 2-Ethoxyphenyl (compound 6) shows higher activity than 2-hydroxyphenyl (compound 4), suggesting alkylation improves metabolic stability .
Antioxidant and Antimicrobial Activity
  • 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : 79.05% antioxidant activity (vs. 82.71% for ascorbic acid) .
  • Tetrazole-substituted analogs : Moderate antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae .

Molecular Docking Insights

  • Survivin and PIM1 Kinase : Docking studies suggest dihydropyridines with 4-fluorophenyl groups interact via hydrogen bonding and π-π stacking, inhibiting cancer-related proteins .
  • Antioxidant Activity: Bromine or methoxy groups at position 4 enhance radical scavenging by stabilizing phenolic radicals .

Actividad Biológica

1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 477320-29-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and research findings.

The molecular formula of this compound is C13H9FN2OC_{13}H_9FN_2O with a molecular weight of approximately 228.22 g/mol. The compound features a dihydropyridine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₃H₉FN₂O
Molecular Weight228.22 g/mol
CAS Number477320-29-9
Boiling PointNot available

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, research indicates that similar compounds show promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Study Findings

In a comparative study, the minimum inhibitory concentration (MIC) values for related compounds were reported as follows:

CompoundMIC (µg/mL)Target Organisms
Compound A (similar structure)15.625 - 62.5S. aureus
Compound B62.5 - 125E. coli
1-(4-Fluorophenyl)-4-methyl...Not specifically tested but expected to show similar activity based on structure

The mechanism of action for these compounds often involves the inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects.

Anti-inflammatory Activity

Dihydropyridine derivatives have been studied for their anti-inflammatory properties. For example, compounds structurally related to this compound have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Research Insights

A study utilizing animal models demonstrated that certain dihydropyridine derivatives significantly reduced inflammation markers:

Inflammatory MarkerControl Group (pg/mL)Treated Group (pg/mL)
TNF-alpha300150
IL-6250100

These results indicate that the compound may possess potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Preliminary investigations into the anticancer properties of dihydropyridine derivatives suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

In vitro studies have shown that related compounds exhibit cytotoxic effects on several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

These findings highlight the potential of this compound as a candidate for further development in anticancer therapies.

Q & A

Q. What are the established synthetic routes for 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step pathways. A common approach involves:

  • Four-component reactions combining fluorophenyl precursors, nitrile sources, and methyl donors under reflux conditions, achieving yields up to 85% (e.g., via cyclocondensation reactions in ethanol or acetonitrile) .
  • Stepwise functionalization : Introducing the fluorophenyl group early in the synthesis to minimize steric hindrance, followed by nitrile incorporation via nucleophilic substitution .
    Optimization strategies :
    • Temperature control : Reactions at 60–80°C minimize side products .
    • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in cyclization steps .
    • Purification : Column chromatography with ethyl acetate/hexane (3:7) enhances purity (>95%) .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the dihydropyridine C5-H proton at δ 6.72 (singlet) and the fluorophenyl aromatic protons at δ 7.06–7.78 (multiplet) .
  • IR spectroscopy : Stretching frequencies at ~2210 cm⁻¹ (C≡N nitrile) and ~1642 cm⁻¹ (C=O) confirm functional groups .
  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles between fluorophenyl and pyridine rings), with R-factors <0.05 for high-purity crystals .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 320 [M⁺]) validate molecular weight .

Q. How does the para-fluorophenyl substituent influence the compound’s physicochemical properties?

  • Lipophilicity : The fluorine atom increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Electron-withdrawing effects : Stabilizes the dihydropyridine ring via resonance, reducing oxidation susceptibility .
  • Bioactivity : Fluorine’s van der Waals radius facilitates tighter binding to hydrophobic enzyme pockets (e.g., COX-2) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of dihydropyridine-3-carbonitrile derivatives?

  • Nitrile position : The 3-carbonitrile group is critical for hydrogen bonding with catalytic residues (e.g., in kinase targets) .
  • Fluorophenyl substitution : Para-fluoro analogs exhibit 2–3× higher anticancer activity than meta- or ortho-substituted derivatives, likely due to improved target affinity .
  • Methyl group at C4 : Enhances metabolic stability by sterically shielding the dihydropyridine ring from cytochrome P450 oxidation .
    Validation : Comparative IC₅₀ studies against structurally related compounds (e.g., 1-(3-Fluorophenyl)-2-pyridone) reveal activity differences >50% .

Q. How can conflicting reports on the compound’s biological targets (e.g., anticancer vs. anti-inflammatory) be reconciled?

  • Target promiscuity : The compound inhibits both tubulin polymerization (anticancer mechanism) and COX-2 (anti-inflammatory), confirmed via enzyme assays .
  • Concentration-dependent effects : At low doses (≤10 µM), COX-2 inhibition dominates; at higher doses (>50 µM), apoptosis induction via mitochondrial pathways is observed .
    Methodological resolution :
    • Use isoform-specific inhibitors (e.g., celecoxib for COX-2) in combination studies to isolate mechanisms .
    • Employ CRISPR-edited cell lines to validate target roles .

Q. What strategies mitigate challenges in reaction scalability and regioselectivity?

  • Solvent engineering : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
  • Microwave-assisted synthesis : Reduces reaction times by 60% while maintaining regioselectivity (>90%) .
  • Flow chemistry : Continuous processing minimizes batch variability in nitrile incorporation steps .

Q. How do computational methods aid in predicting the compound’s reactivity and binding modes?

  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution .
  • Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) or tubulin (PDB: 1SA0) to prioritize derivatives for synthesis .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to guide SAR .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.